17|A-Cyanomethylestra-1,3,5(10)-triene-3,17|A-diol
Overview
Description
17α-Cyanomethylestra-1,3,5(10)-triene-3,17α-diol (17α-CMET) is an endogenously produced metabolite of testosterone and a potent androgen receptor agonist. It has been studied in both laboratory and clinical settings, and its effects have been found to be diverse and far-reaching. 17α-CMET is a promising drug candidate for the treatment of a variety of medical conditions, including androgen-related diseases, metabolic syndrome, and even some forms of cancer. In
Scientific Research Applications
Biotransformation in Various Species
- Species Differences in Biotransformation : A study by Hobe, Schön, & Schade (1980) investigated the urinary metabolites following the administration of 17|A-Cyanomethylestra-1,3,5(10)-triene-3,17|A-diol in different species including humans, baboons, dogs, minipigs, and rats. The study found significant species differences in the biotransformation of this compound, particularly in the quantitative aspects of its metabolites.
Receptor Binding Properties
- Estrogen Receptor Selectivity : In research by Tapolcsányi et al. (2002), 16-hydroxymethylestra-1,3,5(10)-triene-3,17-diol isomers were synthesized and evaluated for their binding to estrogen receptors. The study revealed that these compounds, while recognized by the estrogen receptor, have significantly lower binding affinities compared to estra-1,3,5(10)-triene-3,17beta-diol, suggesting selective receptor interaction.
Chromatographic Separation
- High-Performance Liquid Chromatography : Wölfling, Schneider, & Péter (1999) developed chromatographic methods for separating isomers of 17-hydroxy-16-hydroxymethyl-3-methoxyestra-1,3,5(10)-triene. Their work reported here demonstrates the importance of chromatographic techniques in analyzing the structural complexities of these steroid isomers.
Molecular Structure Analysis
- X-Ray Diffraction Analysis : Starova, Selivanov, Egorov, Selivanov, & Shavva (2004) conducted an analysis on the molecular structures of certain estratriene derivatives using X-ray diffraction. They found that variations, like the addition of a methyl group, can cause slight changes in the molecule's conformation.
Antiproliferative Activities
- Evaluation of Antiproliferative Properties : Kiss, Wölfling, Mernyák, Frank, Benke, Tahaei, Zupkó, Mahó, & Schneider (2019) synthesized and tested different isomers of estra-1,3,5(10)-trien-17-ols for their antiproliferative activities against human cancer cell lines. Their study, detailed here, highlights the potential therapeutic applications of these compounds in oncology.
properties
IUPAC Name |
2-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h3,5,12,16-18,22-23H,2,4,6-10H2,1H3/t16-,17-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIUKBNBJLRRKB-SWBPCFCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17|A-Cyanomethylestra-1,3,5(10)-triene-3,17|A-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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